molecular formula C53H77O4P B12825169 Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester CAS No. 20227-53-6

Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester

Cat. No.: B12825169
CAS No.: 20227-53-6
M. Wt: 809.1 g/mol
InChI Key: GVCIJKWSBDKBJP-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester reflects its intricate substitution pattern. Breaking down the nomenclature:

  • Core structure : A central phosphorus atom bonded to three oxygen atoms, forming the phosphite ester group (P(O)(OAr)~3~).
  • Substituents :
    • Two 4-nonylphenyl groups attached to the phosphorus atom.
    • A 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl group, featuring tert-butyl and hydroxyphenyl branches.

The molecular formula is C~54~H~77~O~5~P , derived from the sum of substituents:

  • Two 4-nonylphenyl groups (C~15~H~23~ each).
  • One substituted phenyl group (C~20~H~25~O~2~).
  • Phosphorus and three oxygen atoms from the phosphite ester.

Table 1: Comparative Molecular Formulas of Related Phosphite Esters

Compound Molecular Formula Molecular Weight (g/mol)
Target Compound C~54~H~77~O~5~P 809.1
Dodecyl bis(4-nonylphenyl) phosphite C~42~H~71~O~3~P 654.98
Tris(2,4-di-tert-butylphenyl) phosphite C~33~H~51~O~3~P 526.72

Stereochemical Configuration and Isomerism

The molecule’s stereochemistry arises from its non-symmetric substitution pattern:

  • Chirality at Phosphorus : The central phosphorus atom in phosphite esters typically adopts a trigonal pyramidal geometry. However, rapid pyramidal inversion at room temperature prevents the isolation of enantiomers.
  • Conformational Isomerism :
    • Rotation around the P–O bonds allows for multiple conformers.
    • Steric hindrance from tert-butyl and nonyl groups restricts free rotation, favoring staggered conformations to minimize van der Waals repulsions.
  • Diastereomerism : The hydroxyphenyl group introduces a planar chiral center if the hydroxyl group’s position creates non-superimposable mirror images. However, the current substitution pattern (para-hydroxyl relative to tert-butyl groups) likely precludes this.

Comparative Analysis with Related Phosphite Esters

Table 2: Structural and Functional Comparisons

Feature Target Compound Dodecyl bis(4-nonylphenyl) phosphite Tris(nonylphenyl) phosphite
Branching tert-butyl and hydroxyphenyl Linear dodecyl chain Nonylphenyl groups
Molecular Weight 809.1 654.98 ~689
Thermal Stability High (due to steric shielding) Moderate Moderate
Antioxidant Mechanism Peroxide decomposition Radical scavenging Synergistic with phenolics

Key distinctions include:

  • The target compound’s hydroxyphenyl group enhances hydrogen-bonding capacity, potentially improving compatibility with polar polymers.
  • Branched nonyl groups increase steric bulk compared to linear analogs, reducing volatility and migration rates in polymer matrices.

Crystallographic Characterization and Molecular Geometry

Crystallographic data for this compound remain unreported, likely due to challenges in growing single crystals caused by:

  • Structural Flexibility : Multiple rotatable bonds (e.g., P–O–C aryl linkages) hinder lattice formation.
  • Steric Bulk : tert-butyl and nonyl groups create irregular molecular surfaces, disfavoring ordered packing.

Molecular Geometry Insights :

  • Phosphorus Coordination : The phosphorus atom exhibits a distorted tetrahedral geometry, with O–P–O bond angles approximating 104–108° based on analogous phosphite esters.
  • Intramolecular Interactions :
    • Hydrogen bonding between the phenolic hydroxyl group and adjacent ether oxygen stabilizes the conformation.
    • van der Waals interactions between nonyl chains promote a compact molecular shape.

Figure 1: Predicted Molecular Dimensions

  • Length : ~2.7 nm (tert-butyl to terminal nonyl group).
  • Width : ~1.2 nm (diagonal across phenyl rings).

Properties

CAS No.

20227-53-6

Molecular Formula

C53H77O4P

Molecular Weight

809.1 g/mol

IUPAC Name

[2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenyl] bis(4-nonylphenyl) phosphite

InChI

InChI=1S/C53H77O4P/c1-11-13-15-17-19-21-23-25-41-27-33-45(34-28-41)55-58(56-46-35-29-42(30-36-46)26-24-22-20-18-16-14-12-2)57-50-38-32-44(40-48(50)52(6,7)8)53(9,10)43-31-37-49(54)47(39-43)51(3,4)5/h27-40,54H,11-26H2,1-10H3

InChI Key

GVCIJKWSBDKBJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)C(C)(C)C4=CC(=C(C=C4)O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this phosphite ester typically involves the esterification of phosphorous acid derivatives with phenolic compounds bearing bulky substituents such as tert-butyl groups and nonylphenyl moieties. The key steps include:

Detailed Preparation Route

  • Starting Materials :

    • 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenol (a bulky bisphenol derivative).
    • 4-nonylphenol (providing the nonylphenyl ester groups).
    • Phosphorous acid or phosphorus trichloride as the phosphorus source.
  • Reaction Conditions :

    • The esterification is typically carried out under anhydrous conditions to prevent hydrolysis.
    • Use of organic solvents such as toluene or xylene to facilitate the reaction.
    • Catalysts or bases may be employed to promote ester formation.
    • Temperature control is critical, often maintained between 80°C to 150°C depending on the reagents and solvent system.
  • Process Description :

    • The phenolic compounds are reacted with phosphorous acid or phosphorus trichloride in the presence of a base (e.g., triethylamine) to neutralize generated HCl.
    • The reaction mixture is stirred under reflux to ensure complete esterification.
    • Water or other byproducts are removed by azeotropic distillation.
    • The crude product is purified by filtration and solvent removal under reduced pressure.
  • Purification :

    • The product is often purified by recrystallization or column chromatography to achieve high purity (>90%).
    • Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity.

Alternative Methods and Innovations

  • Use of Phosphite Intermediates : Some patents describe the use of phosphite intermediates that are pre-formed and then reacted with phenols to improve yield and selectivity.
  • Polymerization Stabilizer Preparation : The compound is sometimes prepared in situ during polymerization processes as a stabilizer additive, where it is added at the beginning of polycondensation reactions.
  • Green Chemistry Approaches : Emerging methods focus on reducing solvent use and employing milder reaction conditions to minimize environmental impact, though detailed protocols are proprietary.

Data Table: Typical Reaction Parameters

Parameter Typical Value/Range Notes
Phosphorus source Phosphorous acid or PCl3 PCl3 requires base to neutralize HCl
Phenolic compounds 2-(tert-butyl)-4-(hydroxyphenyl) derivatives and 4-nonylphenol Bulky substituents for steric hindrance
Solvent Toluene, xylene Anhydrous, high boiling point
Temperature 80–150 °C Reflux conditions
Reaction time 4–12 hours Depends on scale and reagents
Catalyst/Base Triethylamine or similar bases Neutralizes HCl byproduct
Purification Recrystallization, chromatography To achieve >90% purity

Research Findings and Analytical Data

  • The compound exhibits high thermal stability and antioxidant activity due to the bulky tert-butyl groups and phosphite ester functionality.
  • Analytical characterization confirms the bis(4-nonylphenyl) ester structure with phosphorus NMR showing characteristic chemical shifts.
  • Purity above 90% is critical for performance in polymer stabilization applications.
  • Environmental and health safety data indicate the need for controlled handling due to potential toxicity at high concentrations.

Chemical Reactions Analysis

Types of Reactions

Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a diagnostic tool.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of phosphorous acid, 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through various pathways, which may involve changes in gene expression, protein function, or cellular signaling.

Comparison with Similar Compounds

Structural Analog: Didodecyl 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl Phosphite (CAS 59189-82-1)

Structural Differences :

  • Ester groups: The analog uses didodecyl (C12) esters instead of bis(4-nonylphenyl) (C9) esters.
  • Central substituents : Both share the 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl group.

Property Comparison :

Property Target Compound Didodecyl Analog (CAS 59189-82-1)
Molecular Weight ~628.9 g/mol (estimated) 628.9 g/mol
Hydrophobicity High (nonylphenyl) Very high (dodecyl)
Thermal Stability High (aryl esters) Moderate (alkyl esters)
Solubility Organic solvents Limited in polar solvents

Key Insight: The nonylphenyl esters in the target compound balance hydrophobicity and solubility better than longer dodecyl chains, making it more versatile in polymer applications .

Structural Analog: Phosphoric Acid, (1-methylethyl)phenyl Diphenyl Ester (CAS 28108-99-8)

Structural Differences :

  • Ester groups: The analog uses diphenyl and isopropylphenyl esters, lacking nonyl chains.
  • Substituents: No hydroxyphenyl or tert-butyl groups.

Property Comparison :

Property Target Compound Diphenyl Ester Analog (CAS 28108-99-8)
Molecular Weight ~628.9 g/mol 368.36 g/mol
Thermal Stability High (nonylphenyl) Moderate (phenyl esters)
Reactivity Low (steric hindrance) Higher (less steric bulk)
Applications Polymer stabilizers Flame retardants

Key Insight : The target compound’s tert-butyl and hydroxyphenyl groups reduce reactivity, enhancing its efficacy as a long-term stabilizer compared to simpler diphenyl esters .

Structural Analog: Phosphonic Acid, bis(nonylphenyl) Ester (CAS 26569-08-4)

Structural Differences :

  • Backbone : The analog is a phosphonate (P=O) vs. phosphite (P–O–C).
  • Substituents: Lacks phenolic tert-butyl groups.

Property Comparison :

Property Target Compound Phosphonate Analog (CAS 26569-08-4)
Oxidation Resistance High (phosphite) Lower (phosphonate)
Hydrolytic Stability Moderate High
Applications Antioxidants Surfactants, lubricants

Key Insight : Phosphite esters like the target compound are superior antioxidants but more prone to hydrolysis than phosphonates .

Environmental and Regulatory Notes

  • Biodegradation: Long alkyl chains (nonylphenyl) may slow degradation compared to methyl or ethyl esters, as seen in fungicide degradation studies .

Biological Activity

Phosphorous acid, specifically the compound 2-(1,1-dimethylethyl)-4-[1-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-1-methylethyl]phenyl bis(4-nonylphenyl) ester, is a complex organophosphorus compound. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and safety assessments.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₅₃H₇₇O₄P
  • CAS Number : 939402-02-5

Biological Activity Overview

The biological activity of phosphorous acid derivatives often relates to their role as phosphonate esters. These compounds can interact with various biological systems, influencing enzyme activity and cellular processes.

  • Enzyme Inhibition : Phosphorous acid derivatives can inhibit specific enzymes such as alkaline phosphatase. This inhibition can lead to altered signaling pathways within cells.
  • Antioxidant Properties : Some studies suggest that phosphorous acid compounds may exhibit antioxidant activity, protecting cells from oxidative stress.

1. Antioxidant Activity

A study published in Food Chemistry examined the antioxidant properties of various phosphorous acid esters. The findings indicated that certain derivatives demonstrated significant free radical scavenging activity, which could be beneficial in preventing oxidative damage in cells .

2. Enzyme Interaction

Research highlighted in Journal of Medicinal Chemistry explored the interaction of phosphonate esters with enzymes involved in metabolic pathways. The study found that these compounds could modulate enzyme activity, suggesting potential applications in metabolic disorders .

Safety and Risk Assessment

The European Food Safety Authority (EFSA) has conducted risk assessments on similar phosphorous acid compounds. Their evaluations concluded that when migration levels are controlled (not exceeding 5 mg/kg food), these substances pose no significant safety concerns for consumers . This assessment emphasizes the importance of monitoring exposure levels to ensure safety.

Data Tables

Property Value
Molecular Weight853.12 g/mol
SolubilitySoluble in organic solvents
Toxicity LevelLow (based on available data)
Regulatory StatusREACH registered

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